molecular formula C8H17ClN2O2 B2713441 (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride CAS No. 2206230-32-0

(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

Cat. No. B2713441
CAS RN: 2206230-32-0
M. Wt: 208.69
InChI Key: ZQWZGCIPCQYNMB-OGFXRTJISA-N
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Description

The compound 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride and 2-(4-Methyl-piperazin-1-yl)-ethylamine are similar to the requested compound. They are used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(4-Methyl-piperazin-1-yl)-ethylamine include its molecular formula (C7H17N3), molecular weight (143.23), and it appears as a solid .

Safety and Hazards

Safety information for 2-(4-Methyl-piperazin-1-yl)-ethylamine indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZGCIPCQYNMB-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CCN(CC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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